molecular formula C11H19N5O B14883129 N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine

N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B14883129
M. Wt: 237.30 g/mol
InChI Key: LIYTVWBPMXOVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C11H19N5O It is a heterocyclic compound containing a morpholine ring fused to a pyrimidine ring, with an ethane-1,2-diamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, a common method involves the condensation of a 2-aminopyrimidine derivative with a suitable aldehyde or ketone.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine.

    Attachment of the Ethane-1,2-diamine Side Chain: The final step involves the reaction of the morpholinopyrimidine intermediate with ethane-1,2-diamine under suitable conditions, such as in the presence of a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine rings are modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Industry: It is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
  • N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine
  • N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine

Uniqueness

N1-(6-methyl-2-morpholinopyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both morpholine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

N'-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N5O/c1-9-8-10(13-3-2-12)15-11(14-9)16-4-6-17-7-5-16/h8H,2-7,12H2,1H3,(H,13,14,15)

InChI Key

LIYTVWBPMXOVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.